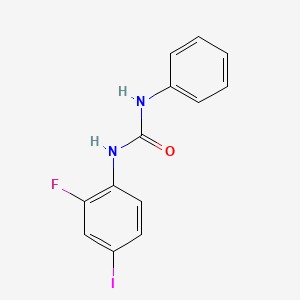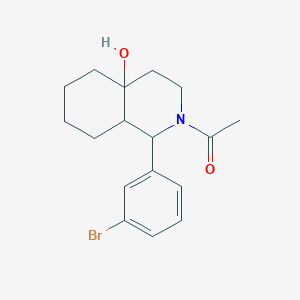![molecular formula C20H28N4O B6124095 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical abbreviation, MP-10. MP-10 is a synthetic opioid compound that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MP-10 involves its binding to mu-opioid receptors in the brain. This binding activates a series of biochemical signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain and reward pathways. MP-10 has also been shown to have some activity at delta-opioid receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are complex and varied. MP-10 has been shown to have potent analgesic effects in animal models of pain, as well as antitussive effects and the ability to induce respiratory depression. MP-10 has also been shown to have some anxiolytic and antidepressant effects, although these effects are less well studied than its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MP-10 for lab experiments is its high affinity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, the potent analgesic effects of MP-10 can also be a limitation, as they can interfere with the interpretation of experimental results. Additionally, the potential for respiratory depression and other side effects must be carefully monitored in any experiments involving MP-10.
Orientations Futures
There are many potential future directions for research on MP-10. One area of interest is the development of new analogs of MP-10 with improved selectivity and potency. Another area of interest is the use of MP-10 as a tool for studying the role of opioid receptors in addiction and pain management. Finally, there is also interest in exploring the potential therapeutic applications of MP-10 for the treatment of pain and mood disorders.
Méthodes De Synthèse
MP-10 can be synthesized using a variety of methods, but the most common method involves the reaction of 3-phenylpropanal with piperidine and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1H-pyrazole-1-acetic acid to yield MP-10. The synthesis of MP-10 is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
Applications De Recherche Scientifique
MP-10 has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of MP-10 as a tool for studying opioid receptors in the brain. MP-10 has been shown to have a high affinity for mu-opioid receptors, which are involved in the regulation of pain and reward pathways in the brain. By studying the effects of MP-10 on these receptors, researchers can gain a better understanding of the role of opioid receptors in addiction and pain management.
Propriétés
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-22(20(25)17-24-15-7-12-21-24)19-11-6-14-23(16-19)13-5-10-18-8-3-2-4-9-18/h2-4,7-9,12,15,19H,5-6,10-11,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYMRAMABCAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyclopentyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6124015.png)
![N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6124029.png)
![2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124034.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![1-benzyl-4-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}piperazine](/img/structure/B6124044.png)
![N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124058.png)
![1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6124064.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6124072.png)
![2-(4-methoxyphenyl)-N-({1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6124075.png)
![8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6124079.png)

